molecular formula C20H20N2O6 B7429510 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide

Cat. No. B7429510
M. Wt: 384.4 g/mol
InChI Key: NDWXKBDYMBJYPN-UHFFFAOYSA-N
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Description

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cell survival and proliferation. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and topoisomerases, which are involved in DNA replication and repair. Furthermore, it has been reported to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, modulation of gene expression, and inhibition of pro-inflammatory cytokine production. These effects are believed to be mediated through the inhibition of various signaling pathways that are critical for cell survival and proliferation.

Advantages and Limitations for Lab Experiments

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.

Future Directions

There are several potential future directions for the study of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X, including the identification of its molecular targets and the development of more potent and selective derivatives. Furthermore, it may be possible to use 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X as a lead compound for the development of novel therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X and its derivatives.

Synthesis Methods

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X is synthesized using a multi-step process that involves the condensation of 3-methoxybenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid followed by the addition of a 4-oxobutanoyl group and an amino group. The final product is obtained through purification and isolation.

Scientific Research Applications

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to exhibit potent anti-tumor activity by inhibiting the proliferation and inducing apoptosis in cancer cells. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-26-17-11-13(20(21)25)2-4-14(17)22-19(24)7-5-15(23)12-3-6-16-18(10-12)28-9-8-27-16/h2-4,6,10-11H,5,7-9H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWXKBDYMBJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)NC(=O)CCC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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